4-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester
Description
4-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative featuring a benzyl ester group at the 1-position and a substituted amino-ethyl-cyclopropyl moiety at the 4-position. The cyclopropyl group introduces steric rigidity, which may enhance binding specificity to biological targets compared to more flexible alkyl substituents.
Properties
IUPAC Name |
benzyl 4-[2-aminoethyl(cyclopropyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c19-10-13-21(16-6-7-16)17-8-11-20(12-9-17)18(22)23-14-15-4-2-1-3-5-15/h1-5,16-17H,6-14,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNLTLRQTJYWJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conjugate Addition-Wittig Reaction Sequence
A 4-(2-aminoethyl)piperidine intermediate is synthesized via:
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Step 1 : Conjugate addition of phenylboronic acid to dihydropyridin-4(1H)-ones (e.g., 7 in), forming ketones (8 ).
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Step 2 : Homologation using Ph₃P=CHCO₂Et (Wittig reagent) to generate α,β-unsaturated esters (9a/b ) with 55–60% E/Z selectivity.
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Step 3 : Hydrogenation of 9a/b over Pd/C (10–50 bar H₂) yields saturated esters (10/14 ) with cis/trans diastereomer ratios of 35:65–75:25.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Diastereomer Ratio |
|---|---|---|---|
| 1 | Phenylboronic acid, IBX oxidation | 70–85 | N/A |
| 2 | Wittig reagent, THF, reflux | 60–75 | 55:45–60:40 (E/Z) |
| 3 | Pd/C, H₂ (10–50 bar) | 70–90 | 35:65–75:25 (cis/trans) |
Cyclopropylamine Functionalization
The cyclopropylamino group at position 4 is introduced via nucleophilic substitution or reductive amination.
Nucleophilic Substitution
Reductive Amination
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Substrate : 4-Ketopiperidine derivative.
Comparative Table :
| Method | Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Nucleophilic substitution | DMF, K₂CO₃, 80°C | 65–78 | Moderate (cis/trans = 1:1) |
| Reductive amination | NaBH(OAc)₃, 1,2-DCE | 82–89 | High (trans >95%) |
2-Aminoethyl Group Installation
The final step involves alkylation of the cyclopropylamine with 2-aminoethyl moieties.
Alkylation with 2-Bromoethylamine
Reductive Amination with Ethylenediamine
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Substrate : 4-Cyclopropylaminopiperidine-1-carboxaldehyde.
Critical Parameters :
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pH Control : Maintain pH 6–7 to avoid over-alkylation.
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Purification : Silica gel chromatography (EtOAc/MeOH/NH₄OH = 8:2:0.1).
Industrial-Scale Considerations
For large-scale production (>100 kg), continuous flow reactors enhance efficiency:
Flow Hydrogenation
Solvent Recycling
Analytical Validation
Final product characterization employs:
Challenges and Mitigation
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Diastereomer Separation : Use chiral SFC (supercritical fluid chromatography) with cellulose columns.
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Cyclopropane Ring Stability : Avoid prolonged exposure to acids; store at 2–8°C under N₂.
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Aminolysis Side Reactions : Add Boc-protection to the 2-aminoethyl group before final deprotection.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
4-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural features and properties of the target compound with its analogs:
Key Observations :
- Substituent Effects : Replacing the cyclopropyl group with ethyl or methyl (e.g., ) reduces steric hindrance and may alter solubility and receptor binding. Cyclopropyl-containing derivatives (e.g., ) are hypothesized to exhibit enhanced conformational stability.
- Molecular Weight : The benzyl ester core contributes ~120–150 g/mol, with additional mass from substituents. Cyclopropyl derivatives generally have higher molecular weights than ethyl/methyl analogs.
- Availability : Many analogs (e.g., ) are discontinued, suggesting synthesis or stability challenges. The carboxymethyl-cyclopropyl variant () remains available, highlighting the importance of functional group modifications.
Biological Activity
4-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester, also known as (S)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester, is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity through various studies, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring, an amino group, and a cyclopropyl moiety, with a carboxylic acid functional group esterified with a benzyl group. This structural configuration enhances its lipophilicity, which is crucial for its interaction with biological targets.
1. Antiinflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds related to this compound. For instance, derivatives were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response.
Table 1: COX Inhibition Potency of Related Compounds
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound A | 0.05 ± 0.01 | 0.04 ± 0.01 |
| Compound B | 0.06 ± 0.02 | 0.05 ± 0.01 |
| (S)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester | TBD | TBD |
The IC50 values indicate the concentration required to inhibit 50% of enzyme activity, with lower values suggesting higher potency against inflammation.
2. Neuropharmacological Effects
The compound's structural similarities to known neurotransmitter modulators suggest potential neuropharmacological applications. Research indicates that it may influence neurotransmitter systems involved in mood regulation and cognition.
Case Study: Neurotransmitter Modulation
In vivo studies demonstrated that administration of related piperidine derivatives resulted in significant alterations in serotonin and dopamine levels in animal models, suggesting potential antidepressant effects.
3. Antimicrobial Activity
The antimicrobial activity of similar compounds has been explored, showcasing effectiveness against various bacterial strains.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <125 |
| Escherichia coli | <150 |
| Pseudomonas aeruginosa | >125 |
These findings underline the potential of the compound as an antimicrobial agent, especially in treating infections caused by resistant bacteria.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring and substituents on the amino groups can significantly impact potency and selectivity for biological targets.
Key Findings:
- Substituents that enhance lipophilicity tend to improve membrane permeability.
- The presence of electron-donating groups on the cyclopropyl moiety has been associated with increased anti-inflammatory activity.
Q & A
(Basic) What are the common synthetic routes for preparing 4-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester, and how are intermediates validated?
Methodological Answer:
The synthesis typically involves multi-step functionalization of a piperidine core. A validated approach includes:
Core Modification : Starting with a Boc-protected piperidine derivative (e.g., 4-aminomethyl-piperidine-1-carboxylic acid benzyl ester ), followed by deprotection and sequential alkylation/amination.
Cyclopropane Introduction : Reacting the ethylenediamine intermediate with cyclopropane derivatives (e.g., via SN2 or Mitsunobu reactions).
Benzyl Ester Protection : Final coupling with benzyl chloroformate under anhydrous conditions .
Validation : Intermediates are characterized using LC-MS (to confirm molecular ions, e.g., m/z ≈ 379 for analogous structures ) and ¹H/¹³C NMR (to verify cyclopropane ring integration and benzyl ester protons ).
(Advanced) How can computational modeling optimize the reaction conditions for introducing the cyclopropyl-amino group?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and regioselectivity during cyclopropane ring formation. Key steps include:
Reaction Path Screening : Using software like Gaussian or ORCA to model nucleophilic attack trajectories and steric effects .
Solvent Optimization : Simulating dielectric environments (e.g., DMF vs. THF) to stabilize intermediates.
Kinetic Analysis : Identifying rate-limiting steps (e.g., amine deprotonation) to adjust base strength (e.g., DBU vs. K₂CO₃) .
Experimental validation involves in situ FTIR to monitor reaction progress and HPLC to quantify yield improvements .
(Basic) What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., m/z 361.2132 for C₁₈H₂₇N₃O₂⁺ ).
- 2D NMR (COSY, HSQC) : Resolves overlapping signals from the piperidine ring, cyclopropane, and benzyl ester .
- Chiral HPLC : Verifies enantiopurity if asymmetric synthesis is employed (e.g., using Chiralpak AD-H columns) .
(Advanced) How can researchers resolve contradictions in reported reactivity of the cyclopropyl-amino moiety under acidic conditions?
Methodological Answer:
Discrepancies in stability studies may arise from:
Protonation Site Variability : Cyclopropane ring strain increases susceptibility to acid-mediated ring-opening. Use pH-dependent NMR to track protonation at the amine vs. cyclopropane .
Counterion Effects : Compare HCl vs. TFA salts; HCl may stabilize the amine, while TFA accelerates decomposition .
Accelerated Stability Testing : Conduct stress tests (40°C/75% RH) with LC-MS/MS to identify degradation products (e.g., ring-opened diols) .
(Basic) What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at -20°C in airtight, light-resistant vials to prevent hydrolysis of the benzyl ester .
- Desiccant : Use silica gel or molecular sieves to minimize moisture uptake.
- Solvent Compatibility : Dissolve in anhydrous DMSO or DCM for long-term storage; avoid alcohols to prevent transesterification .
(Advanced) What strategies enable selective functionalization of the piperidine ring without disturbing the benzyl ester?
Methodological Answer:
Orthogonal Protecting Groups : Use tert-butoxycarbonyl (Boc) for the amine, allowing selective deprotection with TFA while retaining the benzyl ester .
Microwave-Assisted Synthesis : Enhance regioselectivity via rapid heating (e.g., 150°C, 10 min) to favor N-alkylation over O-alkylation .
Catalytic Control : Employ Pd/C or Ni catalysts for hydrogenolysis-free modifications (e.g., Suzuki coupling at the 4-position) .
(Advanced) How can researchers profile impurities arising from incomplete cyclopropane ring formation?
Methodological Answer:
LC-MS/MS with CID : Fragment ions at m/z 72 (cyclopropane loss) vs. m/z 98 (unreacted ethylenediamine) differentiate impurities .
Ion Chromatography : Quantify residual amines (e.g., unreacted 2-aminoethyl intermediates) with a conductivity detector .
X-ray Crystallography : Resolve structural ambiguities in crystalline byproducts (e.g., dimerized species) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
